molecular formula C7H3F8NO3S B13089877 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate

2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate

Cat. No.: B13089877
M. Wt: 333.16 g/mol
InChI Key: YFUMMJNKHHASQS-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate: is a chemical compound with the following properties:

    CAS Number: 912823-79-1

    Molecular Formula: CHFNOS

    Molecular Weight: 333.16 g/mol

    IUPAC Name: Trifluoromethanesulfonic acid compound with 2,3,4,5,6-pentafluoroaniline (1:1)

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction between trifluoromethanesulfonic acid (CF3SO3H) and 2,3,4,5,6-pentafluoroaniline. The reaction proceeds under inert atmosphere conditions at room temperature.

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Reactivity: 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.

    Oxidation and Reduction: The fluorine atoms on the aniline ring make it susceptible to oxidation and reduction reactions.

    Common Reagents: Reagents such as strong bases, nucleophiles, and oxidizing agents are commonly used.

    Major Products: The products formed depend on the specific reaction conditions but may include substituted anilines or other derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: It may serve as a catalyst or ligand in certain reactions.

    Materials Science: Researchers explore its use in designing functional materials.

Biology and Medicine:

    Biological Studies: Investigating its interactions with biomolecules.

    Drug Discovery: Assessing its potential as a pharmacophore or scaffold.

Industry:

    Fine Chemicals: Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While this compound is unique due to its specific fluorination pattern, similar compounds include other fluoroanilines (e.g., 4-fluoroaniline, 2,4,6-trifluoroaniline) .

Remember that this information is based on available literature, and further research may reveal additional insights

Properties

Molecular Formula

C7H3F8NO3S

Molecular Weight

333.16 g/mol

IUPAC Name

2,3,4,5,6-pentafluoroaniline;trifluoromethanesulfonic acid

InChI

InChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7)

InChI Key

YFUMMJNKHHASQS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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